

Isoconazole nitrate imidazole antifungal pharmacology

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Compound Focus: Isoconazole Nitrate

CAS No.: 24168-96-5

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Fundamental Pharmacology of Isoconazole Nitrate

Isoconazole nitrate is a broad-spectrum antimicrobial agent from the imidazole class used topically to treat fungal and some bacterial skin and vaginal infections [1] [2] [3].

- **Mechanism of Action:** Its primary antifungal action is the inhibition of **lanosterol 14- α -demethylase**, a cytochrome P450 enzyme (CYP51A1). This disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to accumulation of toxic methylsterols and ultimately fungal cell death [4] [5]. Additional mechanisms include rapid reduction of cellular ATP and direct damage to the fungal cell membrane, which also underpin its antibacterial effects against Gram-positive bacteria [1] [2] [6].
- **Physicochemical Profile:** The table below summarizes key properties of **Isoconazole nitrate**.

Property	Description
Chemical Formula	$C_{18}H_{14}Cl_4N_2O$ (base); $C_{18}H_{15}Cl_4N_3O$ (nitrate salt) [6]
Molecular Weight	416.129 g/mol (base); 479.14 g/mol (nitrate salt) [1] [6]

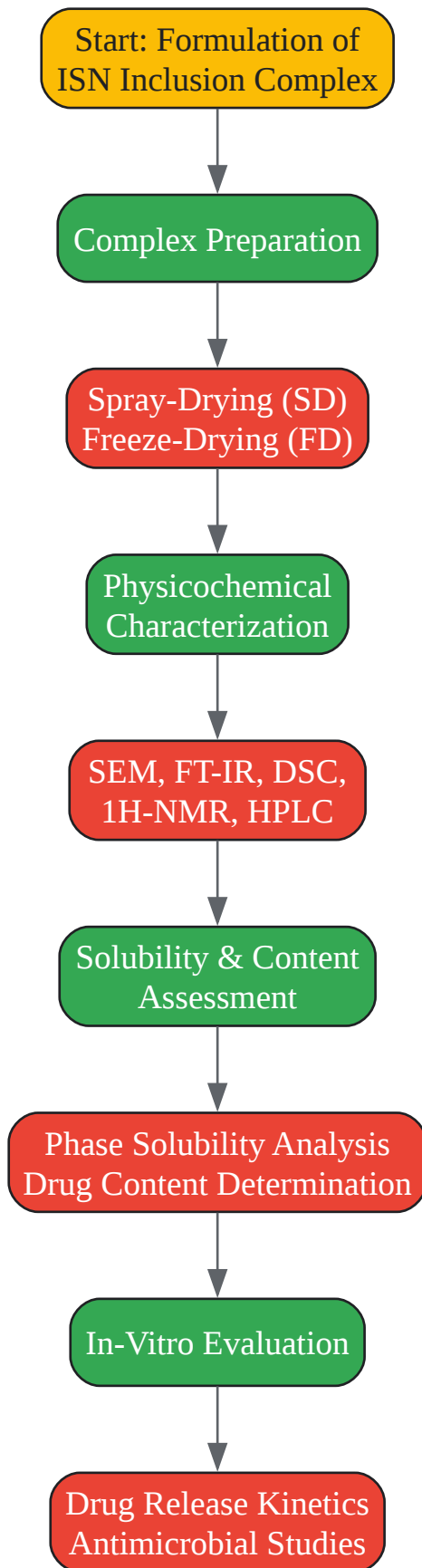
Property	Description
CAS Number	24168-96-5 (nitrate salt) [6]
Solubility (Water)	0.5088 ± 0.0062 mg/mL (poor aqueous solubility) [5]
BCS Classification	Class II (Low solubility, high permeability) [5]

- **Pharmacokinetics:** After topical application, **Isoconazole nitrate** shows high concentration in the skin's horny layer, creating a long-lasting reservoir with negligible systemic absorption, making it suitable for localized treatment [7].

Advanced Formulation Strategies

A major research focus is overcoming the poor aqueous solubility of **Isoconazole nitrate**. Cyclodextrin (CD) complexation has proven highly effective.

- **Cyclodextrin Complexation:** Cyclodextrins form inclusion complexes that enhance drug solubility, stability, and bioavailability by encapsulating hydrophobic drug molecules within their hydrophobic internal cavity [8] [5].
- **Preparation and Characterization Methods:** The diagram below illustrates the workflow for creating and analyzing cyclodextrin inclusion complexes.



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Experimental workflow for **Isoconazole nitrate (ISN)** inclusion complexes.

- **Performance of Different Complexes:** Research shows that both Methyl- β -CD (M- β -CD) and Hydroxypropyl- β -CD (HP- β -CD) significantly enhance **Isoconazole nitrate** solubility, with the preparation method influencing the final product performance.

Complex / Formulation	Preparation Method	Key Findings & Performance
ISN / M- β -CD [5]	Spray-Drying (SD)	~7-fold solubility increase vs. pure ISN; higher drug content than FD.
ISN / M- β -CD [5]	Freeze-Drying (FD)	Significant solubility enhancement, though less than SD method.
ISN / HP- β -CD [8]	Spray-Drying	Solubility increased to 3.6550 mg/mL from 0.5088 mg/mL.
ISN / HP- β -CD in situ Gel [8]	Sol-Gel (with Poloxamer 407 & HPMC)	Sustained drug release; superior activity against <i>C. albicans</i> , <i>C. glabrata</i> , & <i>C. krusei</i> .

Conclusion and Research Implications

Isoconazole nitrate is an effective topical antifungal with a well-understood mechanism of action. Current research is successfully addressing its primary limitation of poor solubility through cyclodextrin complexation and advanced delivery systems like in situ gels. These innovations promise to enhance its bioavailability, efficacy, and patient compliance, paving the way for more effective topical antifungal therapies.

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